1-(Difluoromethoxy)-2-iodobenzene

Descripción

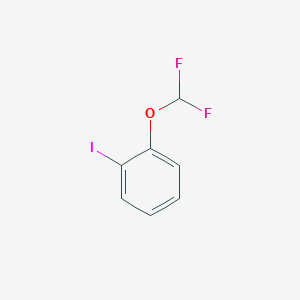

2D Structural Representation and Bonding Patterns

1-(Difluoromethoxy)-2-iodobenzene (C₇H₅F₂IO) features a benzene ring substituted with an iodine atom at the ortho position (C2) and a difluoromethoxy group (-OCF₂H) at the para position (C1) relative to iodine. The molecular framework consists of:

- A planar aromatic benzene core with sp² -hybridized carbon atoms.

- A C-I bond (bond length ~2.10 Å) exhibiting covalent character with partial polarization due to iodine’s electronegativity.

- An ether linkage (C-O-CF₂H) where oxygen connects the benzene ring to the difluoromethyl group. The C-O bond length is approximately 1.42 Å, typical for aryl ethers.

- Two C-F bonds (bond length ~1.34 Å) in the difluoromethyl moiety, contributing to its tetrahedral geometry.

Key bonding patterns :

- Resonance stabilization of the benzene ring is minimally disrupted by the electron-withdrawing iodine and difluoromethoxy groups.

- Hyperconjugation between the oxygen lone pairs and σ* orbitals of adjacent C-F bonds slightly shortens the C-O bond.

3D Conformational Analysis and Torsional Angles

The difluoromethoxy group adopts a gauche conformation relative to the benzene ring, as evidenced by X-ray crystallography and computational studies. Key torsional parameters include:

- Dihedral angle (F-C-O-C₆H₄) : 38.7°–44.8°, indicating steric repulsion between fluorine atoms and aromatic protons.

- Out-of-plane bending of the iodine atom (<5°), preserving aromatic planarity.

Conformational flexibility is limited due to steric hindrance between the bulky iodine and difluoromethoxy groups, favoring a single dominant conformation in nonpolar solvents.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | d (J=8.1 Hz) | 1H | H3 (aromatic) |

| 7.35 | t (J=8.3 Hz) | 1H | H5 (aromatic) |

| 7.16 | d (J=8.2 Hz) | 1H | H4 (aromatic) |

| 6.96 | t (J=7.6 Hz) | 1H | H6 (aromatic) |

| 6.52 | t (J=73.5 Hz) | 1H | OCHF₂ |

¹⁹F NMR (376 MHz, CDCl₃) :

Key observations :

Infrared (IR) Vibrational Mode Assignments

Major IR bands (cm⁻¹) :

| Band Position | Assignment |

|---|---|

| 1580 | C=C aromatic stretching |

| 1245 | C-O-C asymmetric stretch |

| 1120 | C-F symmetric stretch |

| 1095 | C-F asymmetric stretch |

| 740 | C-I stretching |

Notable features :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) :

| m/z | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 270 | 100.00 | [M]⁺ |

| 143 | 70.73 | [C₆H₄I]⁺ |

| 127 | 91.55 | [C₆H₅O]⁺ |

| 95 | 62.21 | [C₇H₅F₂]⁺ |

Fragmentation pathways :

Propiedades

IUPAC Name |

1-(difluoromethoxy)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOXAMCTTCQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580083 | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920981-12-0 | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Difluoromethoxy)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(Difluoromethoxy)-2-iodobenzene is an organofluorine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzene ring substituted with a difluoromethoxy group and an iodine atom. The presence of these halogen substituents can significantly influence the compound's reactivity and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C8H6F2I O |

| Molecular Weight | 276.04 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, fluorinated compounds have shown potent cytotoxic effects against various cancer cell lines, particularly in conditions that favor oxidative phosphorylation (OXPHOS) inhibition, which is a metabolic pathway often exploited by cancer cells for energy production .

This compound's structural characteristics may allow it to interact with key metabolic enzymes involved in glycolysis and OXPHOS, potentially leading to decreased ATP production in cancer cells. This suggests a possible role as a therapeutic agent in targeting metabolic pathways critical for tumor growth.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit hexokinase, an enzyme crucial for glycolysis. By inhibiting this enzyme, the compound could disrupt the energy metabolism of cancer cells .

- Halogen Bonding : The presence of difluoromethoxy and iodine groups allows for potential halogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity .

Study on Cytotoxicity

In a study focusing on the cytotoxic effects of fluorinated derivatives, compounds structurally related to this compound were tested against pancreatic cancer cell lines. The results indicated that these derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency against cancer cells reliant on OXPHOS for energy production .

Pharmacokinetic Considerations

Despite promising biological activity, the pharmacokinetics of this compound remain a crucial factor for its therapeutic application. Research suggests that modifications to enhance solubility and stability could improve its bioavailability and therapeutic efficacy .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHFIO

Molecular Weight: Approximately 348.91 g/mol

Structure: The compound features a benzene ring substituted with a difluoromethoxy group and an iodine atom, which influences its reactivity and biological activity.

Organic Synthesis

1-(Difluoromethoxy)-2-iodobenzene serves as a versatile building block in organic synthesis. Its unique halogenated structure allows for various chemical transformations, including:

- Cross-Coupling Reactions: Utilized in the formation of complex molecules through reactions such as Suzuki or Stille coupling.

- Halogenation Processes: Acts as a precursor for further halogenation, enhancing the diversity of synthetic pathways available to chemists .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Preliminary studies suggest potential pharmacological activities due to:

- Biological Activity: Its halogen substituents may facilitate interactions with biomolecules, making it relevant in the design of new therapeutic agents .

- Targeting Mechanisms: Research indicates that compounds with similar structures can modulate biological pathways, potentially impacting conditions such as cancer and neurodegenerative diseases .

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | Pyridine ring instead of benzene | Used in drug discovery |

| 4-Bromo-2-(difluoromethoxy)aniline | Amino group instead of iodine | Relevant in dye synthesis |

| 4-Bromo-2-(difluoromethoxy)fluorobenzene | Fluorine atom instead of iodine | Utilized in materials science |

This table emphasizes how variations in substituents lead to different reactivity patterns and applications.

Study on Drug Development

In a notable study, this compound was used as an intermediate to synthesize new fluorescent compounds. The research demonstrated that the compound exhibited significant fluorescence in solvents like chloroform and methanol, indicating potential applications in bioimaging.

Interaction Studies

Further investigations explored the reactivity of this compound under various conditions. The studies revealed how its halogen substituents affect both reactivity and interaction with other chemical species, suggesting its potential use as a catalyst or reagent in organic synthesis .

Comparación Con Compuestos Similares

Key Physical Properties :

- Storage: No specific data available, but structurally related compounds (e.g., 2-(difluoromethoxy)-1-fluoro-4-iodobenzene) require storage at 2–8°C under inert atmospheres.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(difluoromethoxy)-2-iodobenzene with key analogs, emphasizing substituent effects and physicochemical properties:

Key Observations :

- Substituent Effects : The difluoromethoxy group (-OCF₂H) in the target compound offers moderate electron-withdrawing effects compared to the stronger -OCF₃ group in analogs. This impacts reactivity in cross-coupling reactions and metabolic stability in drug candidates.

- Halogen Positioning : Iodine at the ortho position (e.g., this compound) may sterically hinder reactions compared to para-substituted analogs (e.g., 2-(difluoromethoxy)-1-fluoro-4-iodobenzene).

Métodos De Preparación

The preparation of 1-(Difluoromethoxy)-2-iodobenzene typically involves multi-step synthetic routes focusing on the introduction of the difluoromethoxy group onto an iodinated aromatic precursor or vice versa. The key challenge lies in the selective installation of the difluoromethoxy group, which requires careful control of reaction conditions to avoid side reactions or dehalogenation.

Stepwise Synthetic Routes

A common approach starts with an iodophenol derivative, which undergoes difluoromethylation to introduce the difluoromethoxy group. The general sequence is as follows:

- Starting Material: 2-iodophenol or a closely related iodinated phenol.

- Base Treatment: The phenol is deprotonated using a strong base such as sodium hydroxide or potassium carbonate to generate the phenolate ion.

- Difluoromethylation: The phenolate is reacted with a difluoromethylating agent, commonly chlorodifluoromethane (ClCF2H) or related difluorocarbene precursors, under alkaline conditions to form the difluoromethoxy substituent.

This method leverages the nucleophilicity of the phenolate oxygen to attack the difluoromethylating reagent, resulting in the formation of the O–CF2H bond.

Difluoromethylation Reagents and Techniques

Chlorodifluoromethane (ClCF2H): Historically used as a difluoromethylation reagent, it reacts with phenolates to form difluoromethoxy groups. However, due to environmental concerns related to ozone depletion, its use has declined.

Difluorocarbene Precursors: Modern synthetic protocols employ safer difluorocarbene sources such as sodium chlorodifluoroacetate or difluoromethyl sulfonium salts, which generate difluorocarbene intermediates that insert into O–H bonds.

Transition Metal Catalysis: Copper-mediated difluoromethylation has been developed to facilitate the formation of Ar–OCF2H bonds from aryl halides, including iodides. This method allows for milder conditions and improved selectivity.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Deprotonation | 2-iodophenol + NaOH or K2CO3 in aqueous or organic solvent | Formation of 2-iodophenolate ion |

| 2. Difluoromethylation | Reaction with chlorodifluoromethane or difluorocarbene precursor under alkaline conditions, sometimes with Cu catalyst | Formation of this compound |

| 3. Purification | Extraction and chromatographic purification | Isolated pure product |

Industrial and Research-Scale Considerations

Yield Optimization: Industrial methods optimize base concentration, temperature, and reaction time to maximize yield while minimizing byproducts such as deiodinated or over-fluorinated species.

Environmental and Safety Aspects: Due to the environmental impact of chlorodifluoromethane, alternative reagents and catalytic systems are preferred in modern synthesis.

Scalability: The use of bench-stable solid reagents for difluorocarbene generation and transition metal catalysis enhances scalability and reproducibility.

Research Findings and Advances

Recent literature highlights several advances relevant to the preparation of difluoromethoxy-substituted iodobenzenes:

Metal-Mediated Difluoromethylation: Copper-catalyzed cross-coupling reactions allow direct difluoromethylation of aryl iodides, providing a streamlined approach to this compound analogs.

Late-Stage Functionalization: Methods enabling late-stage installation of difluoromethoxy groups on complex molecules have been developed, demonstrating tolerance to various functional groups.

Hydrogen Bonding and Conformational Effects: Studies show that the difluoromethoxy group can influence molecular conformation and hydrogen bonding, which is important for biological activity and material properties.

Summary Table of Preparation Methods

| Method | Starting Material | Difluoromethylation Reagent | Catalyst | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Phenolate Alkylation | 2-iodophenol | Chlorodifluoromethane (ClCF2H) | None or base | Alkaline medium, moderate temp | Simple, direct | Environmental concerns, reagent toxicity |

| Copper-Mediated Cross-Coupling | 2-iodophenol or aryl iodide | Difluorocarbene precursors or CF2H reagents | Cu catalyst | Mild, controlled temp | High selectivity, scalable | Requires catalyst and ligand optimization |

| Difluorocarbene Insertion | Phenol derivatives | Sodium chlorodifluoroacetate, sulfonium salts | None or base | Thermal or photochemical activation | Safer reagents, broad scope | May require specialized equipment |

Q & A

Q. What are the established synthetic routes for 1-(difluoromethoxy)-2-iodobenzene, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction. For example, iodination of a pre-functionalized benzene derivative can be achieved using iodine monochloride (ICl) in dichloromethane at 0–5°C, followed by nucleophilic substitution with difluoromethoxide (generated from difluoromethyl ether precursors). Key parameters include:

- Temperature control (<10°C) to minimize side reactions.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Yields (~60–75%) are highly dependent on the stoichiometry of the iodinating agent and the purity of the difluoromethoxy precursor.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR identifies the difluoromethoxy group (δ ~ -80 to -85 ppm, split due to coupling with adjacent substituents).

- ¹H NMR shows aromatic protons (δ ~6.8–7.5 ppm) and splitting patterns indicating substituent positions.

- Mass Spectrometry (HRMS) : Confirms molecular weight (calc. 274.43 g/mol) and isotopic pattern for iodine (m/z 274 [M⁺]).

- IR Spectroscopy : Detects C-F stretches (~1100–1200 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group increases the electrophilicity of the iodine atom, enhancing its participation in Ullmann or Suzuki-Miyaura couplings. For example:

- In Pd-catalyzed couplings , the iodine atom acts as a leaving group, with reaction rates 2–3× faster than non-fluorinated analogs.

- DFT calculations show reduced electron density at the iodine site (Mulliken charge: +0.32 vs. +0.18 in methoxy analogs), favoring oxidative addition to Pd(0) .

- Contradiction Note : Some studies report lower yields in Sonogashira couplings due to steric hindrance from the difluoromethoxy group; optimizing ligand choice (e.g., XPhos vs. SPhos) can mitigate this .

Q. What strategies address contradictions in catalytic efficiency when using this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Discrepancies in reported catalytic efficiencies (e.g., 40–85% yields in Buchwald-Hartwig aminations) arise from:

- Ligand effects : Bulky ligands (e.g., DavePhos) improve steric tolerance for the difluoromethoxy group.

- Solvent polarity : Non-polar solvents (toluene) reduce side reactions vs. polar aprotic solvents (DMF).

- Additives : Silver salts (Ag₂O) scavenge iodide byproducts, preventing catalyst poisoning .

- Experimental validation : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How can computational modeling predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT-based Fukui indices identify the most electrophilic carbon (C-4 in this compound) as the preferred site for NAS.

- Solvent models (e.g., PCM for THF) show solvation effects stabilize transition states at C-4 (ΔG‡ = 18.2 kcal/mol vs. 22.5 kcal/mol at C-6).

- Validation : Compare predicted sites with experimental results using methoxide or amine nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.